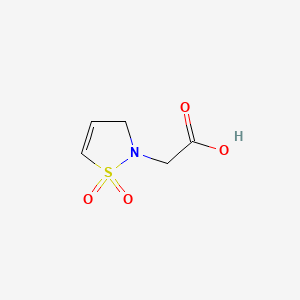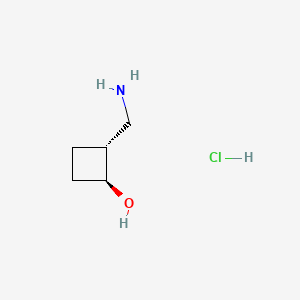
Potassium (2-ethoxyphenyl)trifluoroborate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Potassium (2-ethoxyphenyl)trifluoroboranuide is a member of the potassium organotrifluoroborate family. These compounds are known for their stability and versatility in various chemical reactions. Potassium organotrifluoroborates have gained significant attention due to their applications in synthetic chemistry, particularly in cross-coupling reactions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of potassium (2-ethoxyphenyl)trifluoroboranuide typically involves the reaction of 2-ethoxyphenylboronic acid with potassium trifluoroborate. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aqueous medium. The product is then isolated by filtration and purified by recrystallization .
Industrial Production Methods
Industrial production of potassium organotrifluoroborates often involves scalable and efficient synthetic routes. These methods ensure high yields and purity of the final product. The process generally includes the use of automated reactors and controlled reaction conditions to maintain consistency and quality .
Analyse Chemischer Reaktionen
Types of Reactions
Potassium (2-ethoxyphenyl)trifluoroboranuide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids.
Reduction: It can be reduced to form boranes.
Substitution: The trifluoroborate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include strong bases, oxidizing agents, and reducing agents. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include boronic acids, boranes, and substituted organotrifluoroborates. These products are valuable intermediates in various synthetic pathways .
Wissenschaftliche Forschungsanwendungen
Potassium (2-ethoxyphenyl)trifluoroboranuide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in cross-coupling reactions, particularly in Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Biology: The compound is used in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: It is employed in the development of new drugs and therapeutic agents.
Industry: The compound is used in the production of advanced materials and specialty chemicals.
Wirkmechanismus
The mechanism of action of potassium (2-ethoxyphenyl)trifluoroboranuide involves its role as a nucleophilic reagent in cross-coupling reactions. The trifluoroborate group acts as a nucleophile, attacking electrophilic centers in the presence of a palladium catalyst. This leads to the formation of new carbon-carbon bonds, which are essential in the synthesis of complex organic molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Potassium (2-methoxyphenyl)trifluoroboranuide
- Potassium (4-carboxyphenyl)trifluoroboranuide
- Potassium (4-acetyloxyphenyl)trifluoroboranuide
Uniqueness
Potassium (2-ethoxyphenyl)trifluoroboranuide is unique due to its specific ethoxy substituent, which imparts distinct reactivity and stability compared to other similar compounds. This makes it particularly useful in certain synthetic applications where other organotrifluoroborates may not be as effective .
Eigenschaften
Molekularformel |
C8H9BF3KO |
|---|---|
Molekulargewicht |
228.06 g/mol |
IUPAC-Name |
potassium;(2-ethoxyphenyl)-trifluoroboranuide |
InChI |
InChI=1S/C8H9BF3O.K/c1-2-13-8-6-4-3-5-7(8)9(10,11)12;/h3-6H,2H2,1H3;/q-1;+1 |
InChI-Schlüssel |
AAJULHYGVUFZAK-UHFFFAOYSA-N |
Kanonische SMILES |
[B-](C1=CC=CC=C1OCC)(F)(F)F.[K+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[1-(Trifluoromethyl)cyclopropyl]piperidinehydrochloride](/img/structure/B13456167.png)
![Methyl 3-(3-methoxy-3-oxopropanoyl)bicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B13456176.png)


![4-{[(Tert-butoxy)carbonyl]amino}-7-methoxy-7-oxoheptanoic acid](/img/structure/B13456183.png)
![rac-[(1R,2S,5S)-bicyclo[3.1.0]hexan-2-yl]methanol](/img/structure/B13456185.png)



![3-[Dimethyl(phenyl)silyl]spiro[3.3]heptan-1-one](/img/structure/B13456216.png)
![rac-[(2R,6R)-6-ethylpiperidin-2-yl]methanol hydrochloride](/img/structure/B13456221.png)



